molecular formula C12H18N2O5S B297061 N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B297061
M. Wt: 302.35 g/mol
InChI Key: PALYCEGHYMRRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, also known as AH-7921, is a synthetic opioid drug that was developed in the 1970s. It belongs to the class of drugs known as designer drugs and has been found to have potent analgesic effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of AH-7921.

Mechanism of Action

N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide acts as an agonist at the mu-opioid receptor, which is the primary receptor responsible for the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects. The exact mechanism of action of N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is thought to produce its effects by inhibiting the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been found to produce a range of physiological effects, including analgesia, sedation, and respiratory depression. It has also been found to have some anticonvulsant and anxiolytic effects. In addition, N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been shown to have a low potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a long half-life, making it a good candidate for the development of long-acting opioid analgesics. However, it also has some limitations, including its potency, which may make it difficult to use in studies involving small animals.

Future Directions

There are several future directions for research on N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is the development of long-acting opioid analgesics based on the structure of N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide. Another area of interest is the identification of new opioid receptors that may be targeted by N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide or related compounds. Finally, there is a need for further studies to determine the safety and efficacy of N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in humans.

Synthesis Methods

N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is synthesized by the reaction of 4-methoxybenzene sulfonamide with ethyl chloroacetate in the presence of a base. The resulting intermediate is then reacted with N-methylhydroxylamine to form the final product. The synthesis of N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been the subject of several scientific studies in recent years. One study found that N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has potent analgesic effects in rats, with a potency similar to that of morphine. Another study found that N-(2-hydroxyethyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has a long half-life in humans, making it a potential candidate for the development of a long-acting opioid analgesic.

properties

Molecular Formula

C12H18N2O5S

Molecular Weight

302.35 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C12H18N2O5S/c1-14(9-12(16)13-7-8-15)20(17,18)11-5-3-10(19-2)4-6-11/h3-6,15H,7-9H2,1-2H3,(H,13,16)

InChI Key

PALYCEGHYMRRFG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NCCO)S(=O)(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CN(CC(=O)NCCO)S(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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